6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Description
Properties
IUPAC Name |
6-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-6-8-4-3-5-11-9(8)10(7)12/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBKLVNNHBPPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods:
Annulation of Pyridine Ring: This method involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine.
Hydrogenation: The compound can also be synthesized by the hydrogenation of 7-oxacyclohepta[b]pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate and tert-butyl hydroperoxide in water at room temperature.
Substitution: Specific reagents and conditions vary depending on the desired substitution product.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Substituted Functional Groups
Cyclopenta[b]pyridine derivatives exhibit diverse biological and chemical properties depending on substituents. Key comparisons include:
- Ethyl vs. For example, the hydroxyl and methyl-substituted derivative from Wallemia sebi exhibits antimicrobial activity, suggesting that polar groups enhance interactions with bacterial targets .
- Halogenated Derivatives : Chloro- and bromo-substituted analogs (e.g., 2-chloro-4-methyl and 4-bromo derivatives) show enhanced reactivity in cross-coupling reactions, making them valuable intermediates in medicinal chemistry .
Biological Activity
6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS No. 535935-88-7) is a compound belonging to the cyclopenta[b]pyridine class, notable for its unique bicyclic structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications as an intermediate in drug synthesis.
The molecular formula of this compound is , with a molecular weight of approximately 161.20 g/mol. Its structure includes a cyclopentane ring fused to a pyridine ring, which influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 244.0 ± 9.0 °C |
| Melting Point | Not Available |
Biological Activity
The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of various pharmacologically active compounds.
Antiparkinsonian Activity
One of the most significant applications of this compound is in the synthesis of Rasagiline analogues, which are used as antiparkinsonian agents. Rasagiline is known to inhibit monoamine oxidase B (MAO-B), thus increasing dopamine levels in the brain and alleviating symptoms of Parkinson's disease.
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially through mechanisms involving the modulation of neurotrophic factors and anti-inflammatory pathways .
Antimicrobial Activity
Preliminary studies suggest that certain derivatives of this compound possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in neurotransmitter regulation and microbial metabolism.
Case Studies
- Rasagiline Analogues : A study demonstrated that synthesized analogues from this compound showed enhanced MAO-B inhibition compared to Rasagiline itself, suggesting improved efficacy in treating Parkinson's disease symptoms .
- Neuroprotection : In vitro experiments revealed that derivatives exhibited significant protection against glutamate-induced toxicity in neuronal cell lines, highlighting their potential for neuroprotective applications .
- Antimicrobial Testing : A recent screening showed that specific derivatives had minimum inhibitory concentrations (MIC) against MRSA comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions or functionalization of preformed cyclopenta[b]pyridine scaffolds. For example:
- Step 1 : Formation of the pyridine ring via condensation of ethylenediamine derivatives with α,β-unsaturated ketones.
- Step 2 : Introduction of the ethyl group at position 6 through alkylation or Grignard reactions.
- Intermediate : Brominated analogs (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7-one, CAS 1428651-90-4) are critical for Suzuki coupling or nucleophilic substitution to install substituents .
- Purification : Column chromatography or recrystallization from ethanol is commonly used .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm ring substitution patterns and ethyl group placement. Compare experimental shifts with calculated values (e.g., using NIST Chemistry WebBook data) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, expected MW: 149.21 g/mol) and fragmentation pathways .
- X-ray Crystallography : Resolves stereochemistry in derivatives (e.g., cyclopenta[b]pyran-7-one analogs) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear chemical-impermeable gloves and safety goggles to avoid skin/eye contact .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
- Spill Management : Avoid dust formation; use ethanol for decontamination .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing ketone group at position 7 directs electrophiles to meta positions. Computational modeling (DFT) predicts reactivity hotspots .
- Experimental Validation : Compare bromination outcomes in analogs (e.g., 4-bromo derivatives show preference for position 4 due to ring strain) .
- Table : Reactivity Trends in Derivatives
| Substituent | Position | Yield (%) | Reference |
|---|---|---|---|
| Br | 4 | 72 | |
| NO | 3 | 65 |
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Derivatives with extended conjugation (e.g., thiadiazolo-pyrimidinones) show higher affinity .
- ADMET Prediction : SwissADME calculates logP (~2.0) and bioavailability, indicating moderate blood-brain barrier permeability .
- Validation : Cross-check with in vitro assays (e.g., IC values against cancer cell lines) .
Q. How can contradictory spectral data from synthetic byproducts be resolved?
- Methodological Answer :
- Hypothesis Testing : Assume byproducts arise from over-alkylation or ring-opening. Use LC-MS/MS to trace fragmentation patterns .
- Comparative Analysis : Contrast experimental H NMR with literature data for cyclopenta[b]pyridine analogs (e.g., 5H,6H,7H-cyclopenta[b]pyridin-7-one derivatives) .
- Case Study : A 2022 study resolved a diastereomeric mixture via chiral HPLC, confirming configuration with circular dichroism .
Q. What strategies optimize yield in multi-step syntheses of functionalized derivatives?
- Methodological Answer :
- Catalysis : Use Pd/C for selective hydrogenation to preserve the ketone group .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) for cyclocondensation steps .
- Yield Optimization Table :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | EtN/CHCN | 80 | 85 |
| 2 | NaBH/MeOH | 25 | 78 |
Critical Analysis & Data Interpretation
Q. How should researchers address gaps in biological data for brominated derivatives?
- Methodological Answer :
- Literature Mining : Use SciFinder to identify understudied analogs (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7-one) and prioritize testing .
- Collaborative Studies : Partner with pharmacology labs to screen for kinase inhibition or apoptosis induction .
Q. What statistical methods validate reproducibility in synthetic protocols?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
